Ethyl 2,4-dichloro-3-methoxybenzoate
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Overview
Description
Ethyl 2,4-dichloro-3-methoxybenzoate is an organic compound with the molecular formula C10H10Cl2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 3 is replaced by a methoxy group. This compound is commonly used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4-dichloro-3-methoxybenzoate can be synthesized through the esterification of 2,4-dichloro-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloro-3-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Substitution: Products include derivatives where the chlorine atoms are replaced by other functional groups.
Reduction: The major product is ethyl 2,4-dichloro-3-methoxybenzyl alcohol.
Oxidation: The major product is 2,4-dichloro-3-methoxybenzoic acid.
Scientific Research Applications
Ethyl 2,4-dichloro-3-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a reference compound in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 2,4-dichloro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Ethyl 2,4-dichloro-3-methoxybenzoate can be compared with other similar compounds, such as:
3,6-dichloro-2-methoxybenzoate: This compound has chlorine atoms at positions 3 and 6 and a methoxy group at position 2.
Ethyl 4-methoxybenzoate: This compound has a methoxy group at position 4 and lacks chlorine atoms.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.
Properties
Molecular Formula |
C10H10Cl2O3 |
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Molecular Weight |
249.09 g/mol |
IUPAC Name |
ethyl 2,4-dichloro-3-methoxybenzoate |
InChI |
InChI=1S/C10H10Cl2O3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3 |
InChI Key |
HRCCYKSBZYLAOV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)OC)Cl |
Origin of Product |
United States |
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